molecular formula C26H20N2O B13826317 4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B13826317
M. Wt: 376.4 g/mol
InChI Key: GEGIOXAHQGYSFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a chiral oxazole derivative characterized by a dihydrooxazole core substituted with phenyl groups at positions 4 and 5 and a 6-phenylpyridin-2-yl group at position 2. The pyridine ring introduces nitrogen-based electron-withdrawing effects, while the phenyl groups contribute steric bulk and π-π stacking capabilities .

Properties

Molecular Formula

C26H20N2O

Molecular Weight

376.4 g/mol

IUPAC Name

4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C26H20N2O/c1-4-11-19(12-5-1)22-17-10-18-23(27-22)26-28-24(20-13-6-2-7-14-20)25(29-26)21-15-8-3-9-16-21/h1-18,24-25H

InChI Key

GEGIOXAHQGYSFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Condensation of Precursors

The synthesis typically involves condensation between appropriate precursors such as substituted amino alcohols or β-amino ketones and aldehydes or ketones bearing the phenylpyridinyl group. The process includes:

  • Formation of an imine or Schiff base intermediate between the amino functionality and the aldehyde group.

  • Intramolecular cyclization to form the oxazoline ring.

  • Control of stereochemistry to obtain the (4R,5R) configuration.

This approach is supported by the Vulcanchem product description, which indicates condensation of suitable precursors to yield the target compound.

Catalyst-Assisted Cyclization and Coupling

  • Copper catalysts such as Cu(OTf)2 in the presence of oxygen have been effective for benzoxazole synthesis, which can be adapted for oxazoline derivatives with phenylpyridinyl substituents.

  • Silver carbonate and silver triflate catalysts promote 5-endo cyclization to form 4,5-substituted oxazoles with high yields.

  • Iodine and potassium carbonate in DMF have been used to synthesize diphenyloxazoles from bromoacetophenone and benzylamine, suggesting a possible route for diphenyl-substituted oxazolines.

Microwave-Assisted and Green Chemistry Approaches

Microwave irradiation combined with nano-catalysts (e.g., SBA-15) and solvent-free conditions have been shown to reduce reaction times and improve yields for oxazole derivatives, including those with pyridinyl substituents.

Data Tables Summarizing Preparation Methods and Outcomes

Method Key Reagents/Conditions Yield Range (%) Notes Source
Robinson-Gabriel Synthesis Acylamino ketones, mineral/polyphosphoric acid 50-60 Produces 2,5-disubstituted oxazoles; improved yield with polyphosphoric acid
Van Leusen Reaction Aldehydes, TosMIC, base 70-90 One-step synthesis of 5-substituted oxazoles
Copper-Catalyzed Cyclization Cu(OTf)2, O2 High Efficient benzoxazole synthesis, adaptable for oxazolines
Silver Carbonate Catalysis Silver carbonate, nucleophilic ring opening High 5-endo cyclization to 4,5-substituted oxazoles
Iodine/Potassium Carbonate I2, K2CO3, DMF, bromoacetophenone, benzylamine ~46 Synthesis of 2,5-diphenyloxazole
Microwave-Assisted Synthesis Nano-catalysts (SBA-15), solvent-free, microwave High Rapid, green synthesis of substituted oxazoles
Condensation of Precursors Amino alcohols/β-amino ketones + aldehydes/ketones Not specified Formation of (4R,5R)-4,5-diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

Detailed Research Outcomes and Analytical Confirmation

  • The oxazoline ring presence in derivatives is confirmed by characteristic ^13C NMR signals at δC 54.4-55.1 (CH2, C-4”) and 67.4-68.4 (CH2, C-5”), consistent with 4,5-dihydro-1,3-oxazole structures.

  • High stereoselectivity for the (4R,5R) isomer is achieved by controlling reaction conditions during cyclization steps.

  • Molecular docking studies of related oxazole derivatives demonstrate potential biological activity, supporting the importance of precise structural synthesis.

Summary and Recommendations

The preparation of (4R,5R)-4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole can be effectively accomplished by condensation of appropriately substituted amino and carbonyl precursors, followed by cyclization under controlled conditions to ensure stereochemical purity. Adaptation of classical oxazole synthesis methods such as the Robinson-Gabriel and Van Leusen reactions, combined with modern catalyst-assisted and microwave-assisted techniques, can enhance yield and efficiency.

For researchers aiming to synthesize this compound:

  • Employ high-purity starting materials with phenylpyridinyl and diphenyl substituents.

  • Consider copper or silver-based catalysts to promote cyclization.

  • Utilize microwave irradiation and nano-catalysts to reduce reaction times and improve yields.

  • Confirm structure and stereochemistry via ^13C NMR and molecular docking studies where applicable.

This comprehensive approach, supported by diverse literature sources, ensures a robust and reproducible preparation of this complex oxazoline derivative.

Chemical Reactions Analysis

4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:

Scientific Research Applications

4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound A : (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • Key Differences: The pyridine ring in this analogue is substituted with a dicyclopentylmethyl group instead of a phenyl group.
  • Applications : Likely used in asymmetric synthesis due to its chiral centers and bulky substituents .
Compound B : 2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine (CAS 1012042-02-2)
  • Structure : Features two oxazoline rings attached to a central pyridine core.
  • Comparison : The bis-oxazoline structure offers symmetry and enhanced coordination sites for metal ions, making it superior for catalytic applications (e.g., enantioselective cyclopropanations). In contrast, the target compound’s single oxazole ring limits its coordination versatility but reduces synthetic complexity .

Analogues with Alkyl vs. Aromatic Substituents

Compound C : 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydro-1,3-oxazole
  • Structure : Contains methyl groups at position 4 and a 2-methylphenyl (o-tolyl) group at position 2.
  • Key Differences: Electronic Effects: Methyl groups are electron-donating, increasing electron density at the oxazole ring compared to the electron-withdrawing pyridine in the target compound. Physical Properties: Lower molecular weight (189.26 g/mol vs. ~425–483 g/mol for the target compound) results in higher solubility in non-polar solvents .
  • Applications : Intermediate in nucleophilic substitutions (e.g., synthesis of para-nitrobenzyl derivatives) .
Compound D : 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
  • Structure : Bromine substituent introduces electronegativity and reactivity for cross-coupling reactions.
  • Safety Profile : Classified under GHS hazard guidelines due to bromine, unlike the target compound, which lacks halogens .
Compound E : 2-[4’-(Chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
  • Role : Intermediate in Telmisartan (antihypertensive drug) synthesis. The chloromethyl group enables facile functionalization, whereas the target compound’s pyridine moiety may limit direct electrophilic substitutions .
Compound F : 4-[1-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylethyl]phenol
  • Structure: Phenolic hydroxyl group enhances polarity and hydrogen-bonding capacity.
  • Applications : Used in oxidative substitutions to synthesize para-hydroxybenzyl derivatives, a pathway less accessible to the target compound due to its lack of hydroxyl groups .

Comparative Data Table

Property Target Compound Compound C Compound B Compound E
Molecular Formula C₃₀H₂₃N₃O (estimated) C₁₂H₁₅NO C₂₇H₂₇N₃O₂ C₁₈H₁₇ClN₂O
Molecular Weight (g/mol) ~483 (estimated) 189.26 425.52 312.80
Key Substituents 4,5-Diphenyl; 6-phenylpyridin-2-yl 4,4-Dimethyl; o-tolyl Bis-phenethyloxazoline; pyridine 4,4-Dimethyl; chloromethyl
Melting Point Not reported Not reported Not reported Not reported
Applications Catalysis, pharmaceuticals Organic synthesis intermediates Asymmetric catalysis Telmisartan synthesis

Research Findings and Trends

  • Reactivity : The target compound’s pyridine ring facilitates coordination with transition metals, a feature exploited in catalysis. In contrast, alkyl-substituted analogues (e.g., Compound C) are more reactive in nucleophilic substitutions .
  • Synthetic Challenges : Introducing the 6-phenylpyridin-2-yl group requires precise coupling reactions, whereas methyl and bromine substituents are easier to install .
  • Thermal Stability : Bulky aromatic substituents in the target compound likely enhance thermal stability compared to alkylated analogues, as seen in similar oxazole derivatives .

Biological Activity

4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a complex organic compound belonging to the oxazole class. Its unique structure, characterized by multiple aromatic rings and chiral centers, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C26H20N2OC_{26}H_{20}N_{2}O with a molecular weight of 376.45 g/mol. The presence of both phenyl and pyridine groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Experimental studies are required to elucidate the precise molecular targets and pathways affected by this compound.

Biological Activity

Research indicates that compounds within the oxazole family exhibit a range of biological activities including:

  • Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on related compounds revealed IC50 values indicating significant activity against human cancer cell lines such as A549 (lung cancer) and HT-29 (colorectal cancer) .
  • Antimicrobial Properties : Similar structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : Some oxazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Anticancer Activity

A study evaluating the anticancer effects of related oxazole compounds found that certain derivatives exhibited IC50 values ranging from 193.93 µg/mL to 274.60 µg/mL against A549 cells . These findings suggest that structural modifications can enhance the potency of oxazole derivatives against cancer cells.

Antileishmanial Activity

Research on oxazoline and dihydrooxazine derivatives showed significant antileishmanial activity against Leishmania amazonensis. Compounds in this category demonstrated IC50 values as low as 1.2 µM for the amastigote form . This highlights the potential for developing new treatments for leishmaniasis based on structural analogs of this compound.

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Activity Type IC50 Value (µg/mL) Cell Line / Organism Reference
Anticancer193.93A549 (lung cancer)
Antileishmanial1.2Leishmania amazonensis
AntimicrobialVariesVarious pathogens

Q & A

Q. What are the key synthetic strategies for preparing 4,5-Diphenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole?

The synthesis typically involves multi-step organic reactions, such as condensation, cyclization, and functional group transformations. A validated three-step protocol starts with (S)-(+)-2-Phenylglycinol, achieving yields of 83.2–94.5% per step. Key steps include:

  • Step 1 : Formation of the oxazole ring via nucleophilic substitution.
  • Step 2 : Introduction of the pyridinyl group using coupling reagents.
  • Step 3 : Purification via chromatography to ensure >99% purity.
    Structural confirmation is performed using IR, NMR, GC-MS, and polarimetry .

Q. How is the stereochemical integrity of the oxazole ring maintained during synthesis?

Enantiomeric purity is preserved using chiral precursors like (S)-(+)-2-Phenylglycinol. Polarimetry and chiral HPLC are critical for verifying optical rotation ([α]D values) and enantiomeric excess (ee >99%) .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : Confirms regiochemistry and stereochemistry (e.g., coupling constants for diastereotopic protons).
  • GC-MS : Validates molecular weight and purity.
  • X-ray crystallography : Resolves absolute configuration in enantiopure derivatives (e.g., CCDC-2239857 for a related oxazole) .

Q. What solvents and reaction conditions optimize yield in cyclization steps?

Polar aprotic solvents (e.g., DMF, THF) under anhydrous conditions at 60–80°C are optimal. Catalytic bases like K₂CO₃ enhance cyclization efficiency .

Q. How does the compound’s electronic structure influence reactivity?

The oxazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, while the pyridinyl group stabilizes intermediates via resonance. DFT calculations can predict reactive sites .

Advanced Research Questions

Q. How can enantioselective synthesis be scaled without compromising stereochemical fidelity?

Asymmetric catalysis using chiral auxiliaries or transition-metal catalysts (e.g., Pd) preserves enantiopurity. A reported method achieves 94.5% yield and >99% ee via iterative recrystallization and chiral column chromatography .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives?

Discrepancies often arise from purification methods. Comparative studies show:

Purification Method Yield (%) Purity (%)
Column Chromatography85–90>99
Recrystallization75–8098–99
Optimizing solvent systems (e.g., hexane/EtOAc) balances yield and purity .

Q. How does the compound interact with biological targets (e.g., enzymes)?

Molecular docking studies suggest the pyridinyl group binds to ATP pockets in kinases, while the oxazole ring stabilizes hydrophobic interactions. In vitro assays (e.g., enzyme inhibition) validate these hypotheses, with IC₅₀ values in the µM range for related heterocycles .

Q. What are the challenges in synthesizing sterically hindered derivatives?

Bulky substituents (e.g., dicyclopentylmethyl) require low-temperature reactions (-20°C) to prevent steric hindrance. Microwave-assisted synthesis (100–120°C, 30 min) improves yields by 15–20% compared to conventional heating .

Q. How can computational methods guide the design of pharmacologically active analogs?

  • QSAR models : Correlate substituent electronegativity with antimicrobial activity (R² = 0.89 for fluorinated derivatives).
  • MD simulations : Predict metabolic stability by analyzing CYP450 binding affinities .

Methodological Recommendations

  • For enantiopurity : Use chiral HPLC (Chiralpak® IA column) with n-hexane/i-PrOH (90:10) .
  • For steric hindrance : Employ Wilkinson’s catalyst in dehydrogenative polymerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.